molecular formula C8H16ClNO2 B7987707 Ethyl 1-amino-3-methylcyclobutanecarboxylate hydrochloride

Ethyl 1-amino-3-methylcyclobutanecarboxylate hydrochloride

Cat. No.: B7987707
M. Wt: 193.67 g/mol
InChI Key: GUNLQFCBBHLMEI-UHFFFAOYSA-N
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Description

Ethyl 1-amino-3-methylcyclobutanecarboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a hydrochloride salt form of ethyl

Properties

IUPAC Name

ethyl 1-amino-3-methylcyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-11-7(10)8(9)4-6(2)5-8;/h6H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNLQFCBBHLMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methyl-cyclobutane-1,1-dicarboxylic acid ethyl ester (V. Prelog et al., Helv. Chim. Acta 65 (1982), 2622-2644; 200 mg, 1.074 mmol) was suspended in acetone (20 ml) and stirred in an ice bath. Triethylamine (152 mg, 1.50 mmol) and isobutyl chloroformate (191 mg, 1.40 mmol) were added, the mixture was stirred at 0° C. for 30 min, then sodium azide (129 mg, 1.99 mmol) as solution in water (10 ml) was added, and stirring was continued for 15 min. Then diethyl ether (50 ml) was added, the phases were separated. The organic layer was washed with water, dried over sodium sulfate, filtered and added to refluxing toluene in a flask with distillation bridge. The toluene solution was refluxed for 4 h, the volatiles were evaporated in vacuo, the residue was dissolved in dioxane, 2 N hydrochloric acid was added in excess, and the mixture was stirred until the isocyanate was completely decomposed (approximately 20 min). The volatiles were evaporated and the obtained amino acid ester hydrochloride was used without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
191 mg
Type
reactant
Reaction Step Two
Quantity
129 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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